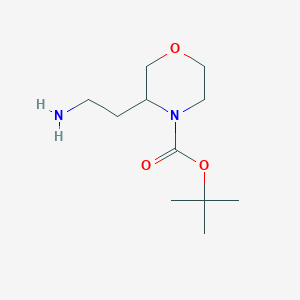

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDXVSNYKJSOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174636-48-6 | |

| Record name | tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS 1174636-48-6)

This compound is a bifunctional synthetic building block of significant interest in the field of drug discovery. Its structure is strategically designed: the morpholine core is a "privileged" scaffold frequently found in bioactive molecules, known for improving physicochemical properties such as solubility and metabolic stability.[1] The nitrogen of the morpholine ring is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for controlled, sequential chemical modifications. Critically, the molecule features a primary amino group at the terminus of an ethyl side chain, providing a reactive handle for covalent linkage to other molecular fragments. This combination makes CAS 1174636-48-6 a valuable intermediate for constructing complex lead compounds and chemical probes, particularly in the development of therapeutics targeting the central nervous system (CNS) and oncology pathways.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established chemical principles and field-proven insights.

Molecular Profile and Physicochemical Characteristics

The utility of any chemical building block begins with a fundamental understanding of its physical and chemical properties. These attributes dictate its handling, reactivity, and suitability for various synthetic transformations.

Chemical Structure

The molecule's structure is key to its function as a versatile linker and scaffold.

Diagram 1: Chemical structure of this compound.

Core Properties

The quantitative data for this compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 1174636-48-6 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [4] |

| Molecular Weight | 230.30 g/mol | [4] |

| Appearance | Varies; typically an oil or low-melting solid | Supplier Data |

| Storage | Store in a dry, sealed container | [4] |

| MDL Number | MFCD13194719 | [4] |

Synthesis, Purification, and Characterization

While numerous methods exist for synthesizing substituted morpholines, a common and logical approach for this specific molecule involves a multi-step sequence starting from a readily available chiral precursor.[5][6] The strategy hinges on the installation of the aminoethyl side chain onto a pre-formed, Boc-protected morpholine ring.

A Plausible Retrosynthetic Pathway

The synthesis is best conceptualized by working backward from the target molecule. The primary amine can be formed from a more stable precursor, such as an azide or a nitrile, which in turn can be introduced via nucleophilic substitution of a leaving group (e.g., tosylate or mesylate) on a hydroxyethyl side chain. This leads to a key intermediate like tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1174636-48-6 | this compound - Synblock [synblock.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate is a bifunctional molecule incorporating a morpholine scaffold, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their favorable physicochemical properties and their role as versatile synthetic intermediates.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules in drug discovery and development. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and analogous compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2ax | ~3.8 - 3.9 | ddd | J ≈ 11.5, 3.5, 2.0 |

| H-2eq | ~3.9 - 4.0 | ddd | J ≈ 11.5, 3.0, 2.0 |

| H-3 | ~3.6 - 3.7 | m | - |

| H-5ax | ~3.3 - 3.4 | ddd | J ≈ 12.0, 10.0, 3.0 |

| H-5eq | ~3.8 - 3.9 | ddd | J ≈ 12.0, 4.0, 2.0 |

| H-6ax | ~3.5 - 3.6 | ddd | J ≈ 11.5, 10.0, 3.5 |

| H-6eq | ~3.9 - 4.0 | ddd | J ≈ 11.5, 4.0, 2.5 |

| H-7 | ~1.6 - 1.7 | m | - |

| H-8 | ~2.8 - 2.9 | t | J ≈ 6.5 |

| NH₂ | ~1.5 - 2.5 | br s | - |

| Boc (C(CH₃)₃) | ~1.45 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~67 - 68 |

| C-3 | ~50 - 52 |

| C-5 | ~44 - 46 |

| C-6 | ~66 - 67 |

| C-7 | ~36 - 38 |

| C-8 | ~40 - 42 |

| Boc C =O | ~155 - 156 |

| Boc C (CH₃)₃ | ~80 - 81 |

| Boc C(C H₃)₃ | ~28 - 29 |

In-depth Spectral Analysis and Interpretation

The predicted spectra are best understood by dissecting the molecule into its constituent parts: the N-Boc protected morpholine ring and the 2-aminoethyl side chain.

The Morpholine Ring System

The morpholine ring is expected to adopt a chair conformation. The presence of the bulky Boc group on the nitrogen atom can influence the ring dynamics and the chemical shifts of the ring protons and carbons.

-

Protons on C-2 and C-6 (adjacent to oxygen): These protons are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent oxygen atom. They will likely appear as complex multiplets (ddd) due to geminal and vicinal couplings. The axial and equatorial protons will have different chemical shifts and coupling constants.

-

Protons on C-3 and C-5 (adjacent to nitrogen): These protons are also deshielded, but generally to a lesser extent than those adjacent to the oxygen. The proton at C-3 will be a multiplet due to coupling with the protons on C-2 and the side chain. The protons on C-5 will appear as complex multiplets.

-

Carbons of the Morpholine Ring: The carbons adjacent to the oxygen (C-2 and C-6) are expected to have chemical shifts in the range of 66-68 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) will be found further upfield, around 44-52 ppm.

The 2-Aminoethyl Side Chain

-

Methylene Protons (H-7 and H-8): The methylene group adjacent to the morpholine ring (H-7) will likely be a multiplet. The methylene group adjacent to the amino group (H-8) is expected to be a triplet, coupling with the H-7 protons.

-

Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the concentration, solvent, and temperature.

-

Methylene Carbons (C-7 and C-8): These carbons will appear in the aliphatic region of the ¹³C NMR spectrum, with predicted shifts around 36-42 ppm.

The tert-Butoxycarbonyl (Boc) Group

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm.

-

Boc Carbons: The quaternary carbon of the tert-butyl group is expected around 80-81 ppm, and the three equivalent methyl carbons will produce a strong signal around 28-29 ppm. The carbonyl carbon of the carbamate will be significantly deshielded, appearing around 155-156 ppm.

Experimental Protocols

While specific experimental data for the title compound is unavailable, a standard protocol for acquiring high-quality NMR data for similar small molecules is provided below.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the compound's solubility.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments: For unambiguous assignment of all signals, a suite of 2D NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound with atom numbering.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the expected chemical shifts and coupling patterns of the morpholine ring, the aminoethyl side chain, and the Boc protecting group, researchers can confidently approach the structural characterization of this and related molecules. The application of one- and two-dimensional NMR techniques, as outlined in the experimental protocol, is crucial for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of these important synthetic building blocks.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubChem. tert-Butyl morpholine-4-carboxylate. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a key building block in contemporary drug discovery. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental design, from sample preparation to the intricacies of fragmentation pathways. We will explore the core principles of electrospray ionization (ESI) as applied to this molecule, predict its fragmentation patterns based on established chemical logic, and provide detailed, field-tested protocols for its qualitative and quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide is intended to empower researchers and drug development professionals with the practical and theoretical knowledge necessary to develop robust, self-validating analytical methods for this and structurally related compounds.

Introduction: The Significance of a Versatile Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable component in drug design. This compound (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.30 g/mol ) is a valuable bifunctional building block, incorporating both a protected amine and a morpholine ring, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[2]

The Boc (tert-butoxycarbonyl) protecting group is instrumental in multi-step syntheses, necessitating precise analytical methods to monitor its presence and cleavage. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier technique for the characterization and quantification of such pharmaceutical intermediates.[] This guide will provide a detailed roadmap for the successful mass spectrometric analysis of this compound.

Foundational Principles: Ionization and Fragmentation Behavior

A thorough understanding of the molecule's behavior within the mass spectrometer is paramount for developing a robust analytical method. Given the polar nature and thermal lability of this compound, Electrospray Ionization (ESI) is the ionization technique of choice.[4] ESI is a "soft" ionization method that typically produces intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule in the collision cell of a tandem mass spectrometer provides structural information and is the basis for sensitive and selective quantitative analysis using Multiple Reaction Monitoring (MRM). The fragmentation of this compound is predicted to be dominated by the lability of the Boc protecting group and cleavages within the morpholine ring and ethylamine linker.

A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene, resulting in a neutral loss of 56 Da.[5] Further fragmentation is anticipated through cleavage of the morpholine ring and the ethylamine side chain. The primary amine on the ethyl group is a likely site of protonation, which can influence the subsequent fragmentation cascade.

Below is a diagram illustrating the predicted fragmentation pathway:

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free of interfering matrix components. [4][6] Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh a known amount of this compound standard.

-

Dissolution: Dissolve the standard in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to a stock concentration of 1 mg/mL.

-

Sonication: Sonicate the stock solution for 10-15 minutes to ensure complete dissolution. [7]4. Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve for quantitative analysis.

-

Sample Preparation (from reaction mixtures): If analyzing a reaction mixture, dilute an aliquot of the mixture in a compatible solvent to a concentration within the calibration range.

-

Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system. [8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used. [9] Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer compatible with ESI and promotes protonation. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient to elute a wide range of compounds. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of amine groups makes positive ionization highly efficient. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |

| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation of droplets. |

| Desolvation Temperature | 350 °C | Facilitates solvent evaporation. |

| Source Temperature | 150 °C | Maintains the ion source at a stable temperature. |

| Collision Gas | Argon | An inert gas for collision-induced dissociation. |

| MRM Transitions (Predicted) | ||

| Precursor Ion (Q1) | m/z 231.2 | The protonated molecular ion [M+H]⁺. |

| Product Ion 1 (Q3) | m/z 175.1 | Corresponds to the loss of isobutylene from the Boc group. |

| Product Ion 2 (Q3) | m/z 131.1 | Corresponds to the subsequent loss of carbon dioxide. |

Quantitative Analysis and Method Validation

For drug development applications, a quantitative understanding of the concentration of intermediates like this compound is critical. A robust LC-MS/MS method should be validated according to established guidelines to ensure its accuracy, precision, and reliability. [10][11] Table 2: Key Validation Parameters for Quantitative LC-MS/MS Methods

| Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Measures the closeness of the measured concentration to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the measurement under the same conditions. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | The lowest concentration that can be quantitatively determined with acceptable reliability. |

| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte | Ensures that the signal is from the analyte of interest and not from matrix components. |

| Matrix Effect | Assessed by comparing the response of the analyte in matrix versus a neat solution | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components. |

| Stability | Analyte concentration remains within ±15% of the initial concentration | Assesses the stability of the analyte in various conditions (e.g., bench-top, freeze-thaw, long-term storage). |

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently and accurately characterize and quantify this important pharmaceutical intermediate. The protocols and parameters presented herein serve as a robust starting point, empowering scientists to tailor these methods to their specific instrumentation and analytical needs. The logical and self-validating nature of the described workflows ensures the generation of high-quality, reliable data, which is indispensable in the fast-paced and exacting environment of drug discovery and development.

References

-

Core, N. P. A. M. D. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

Al-Nimry, S. S., & Ali, A. A. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal, 57(5), 633-641. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Housman, K. J., Swift, A. T., & Oyler, J. M. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of analytical toxicology, 39(2), 96–105. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135065-69-9, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

-

Utami, P. I., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]

-

ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

Analytical Science & Technology. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11435389, Tert-butyl Morpholine-4-carboxylate. PubChem. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Greenberg, M. M. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of organic chemistry, 77(17), 7545–7551. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734424, 4-(2-Aminoethyl)morpholine. PubChem. [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijper.org [ijper.org]

- 4. agilent.com [agilent.com]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Key Structural Features of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Introduction: A Multifaceted Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of reactivity, stability, and desirable physicochemical properties. Tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS No: 1174636-48-6) has emerged as a significant heterocyclic intermediate, valued for its unique trifecta of structural components: a labile amine-protecting group, a privileged heterocyclic core, and a reactive primary amine side chain.[1] This guide provides an in-depth analysis of these key features, elucidating the causality behind their functions and their synergistic role in the synthesis of complex molecular architectures.

Dissecting the Core Architecture

The utility of this molecule stems from the distinct roles played by its three primary structural domains. Understanding each component is crucial to appreciating its application in multi-step synthetic strategies.

1. The tert-Butoxycarbonyl (Boc) Protecting Group: A Gatekeeper for Reactivity

The Boc group is arguably the most common amine protecting group in non-peptide organic synthesis.[2] Its function is to temporarily mask the nucleophilicity of the morpholine ring's secondary amine, thereby directing chemical reactions to other sites on the molecule.

-

Mechanism of Action and Strategic Value: The Boc group is introduced via reagents like di-tert-butyl dicarbonate (Boc₂O).[3] Its efficacy lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[4][5] This orthogonality is a cornerstone of modern synthesis, allowing for selective deprotection without disturbing other sensitive functionalities. The removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] The acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[2]

-

Causality in Experimental Design: The choice of the Boc group is deliberate. Its steric bulk effectively shields the nitrogen atom. Its acid-lability ensures that deprotection conditions are orthogonal to many common synthetic transformations, such as peptide couplings, reductions, or reactions involving base-labile protecting groups (e.g., Fmoc).[4] This predictable reactivity allows chemists to design complex synthetic routes with a high degree of control.

2. The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry

The morpholine heterocycle is a recurring motif in a vast number of approved drugs and bioactive molecules.[7][8] Its prevalence is not coincidental; the ring imparts several advantageous properties to a parent molecule, making it a "privileged scaffold."[9]

-

Physicochemical and Pharmacokinetic Influence: The morpholine ring, with its ether linkage and secondary amine, strikes a unique balance between hydrophilicity and lipophilicity. This can significantly improve the pharmacokinetic profile of a drug candidate.[9] Specifically, its presence often leads to:

-

Enhanced Aqueous Solubility: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, improving interaction with water.[10]

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic rings.

-

Favorable pKa: The morpholine nitrogen has a reduced pKa compared to simpler aliphatic amines, which can be beneficial for tuning a molecule's ionization state at physiological pH.[10]

-

-

Structural Role: In many active compounds, the morpholine ring acts as a rigid scaffold, holding appended functional groups in a specific spatial orientation required for binding to a biological target.[11] Its flexible chair-like conformation allows it to adapt within a binding pocket.[10] Its inclusion in molecules like the antibacterial drug Linezolid and the anticancer agent Gefitinib underscores its importance in the pharmaceutical industry.[12]

3. The 2-Aminoethyl Side Chain: The Primary Reactive Handle

With the morpholine nitrogen securely protected, the primary amine of the 2-aminoethyl side chain becomes the principal site for chemical elaboration. This unhindered, nucleophilic nitrogen is a versatile functional group for building molecular complexity.

-

Synthetic Versatility: The primary amine is a gateway to a multitude of chemical transformations, including:

-

Amide Bond Formation: Reaction with carboxylic acids or activated esters to form amides, a fundamental linkage in peptides and many pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Alkylation and Arylation reactions.

-

This strategic placement of a reactive primary amine on a privileged, protected scaffold makes this compound an exceptionally useful building block for creating libraries of compounds in drug discovery programs.[1]

Structural Interplay and Synthetic Strategy

The true power of this molecule lies in the synergy of its components. A typical synthetic workflow leverages this structural design for controlled, stepwise synthesis.

Caption: A generalized workflow illustrating the strategic use of the molecule.

This two-stage approach—first reacting at the exposed primary amine and then deprotecting the morpholine nitrogen—provides chemists with precise control over the construction of complex molecules, enabling the synthesis of specific target structures while minimizing side reactions.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through standard analytical techniques. The expected data from these methods provides a self-validating confirmation of the key structural features.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | See Protocol Below for Expected Shifts | [13] |

| ¹³C NMR (CDCl₃, 100 MHz) | See Protocol Below for Expected Shifts |[13] |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure by identifying the distinct proton environments corresponding to the Boc group, morpholine ring, and aminoethyl side chain.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Analysis & Interpretation:

-

Boc Group: Expect a sharp, prominent singlet at approximately δ 1.4-1.5 ppm , integrating to 9 protons. This is the characteristic signal for the nine equivalent protons of the tert-butyl group.

-

Morpholine Ring Protons: Expect a series of complex multiplets between δ 2.4-3.8 ppm . These signals correspond to the protons on the morpholine ring, often showing complex splitting due to their diastereotopic nature and coupling with each other.

-

Aminoethyl Side Chain: Expect two triplets (or more complex multiplets) corresponding to the two CH₂ groups. The protons closer to the morpholine ring will appear around δ 2.4-2.8 ppm , while the protons adjacent to the primary amine will be slightly downfield. The -NH₂ protons may appear as a broad singlet.

-

Validation: The presence of all three distinct signal types in the correct chemical shift regions and with the correct integration values provides strong, self-validating evidence for the molecular structure.

Conclusion

This compound is a masterfully designed synthetic intermediate. Its architecture, featuring a strategically placed Boc protecting group, a pharmacokinetically favorable morpholine core, and a readily functionalizable aminoethyl side chain, offers a robust platform for the efficient construction of novel chemical entities. This guide has dissected these features, providing the rationale behind their inclusion and demonstrating their collective utility for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

-

Wiley Online Library. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Palyi, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

-

Autechaux. The Role of t-Boc Protection in Organic Synthesis Applications. Available from: [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

-

Lead Sciences. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate. Available from: [Link]

Sources

- 1. CAS 1174636-48-6 | this compound - Synblock [synblock.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

A Senior Application Scientist's Guide to tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a bifunctional building block of significant interest in medicinal chemistry and drug development. We will explore its chemical and physical properties, survey its commercial availability, and offer expert insights into supplier vetting and quality control. Furthermore, this guide will detail the compound's role as a strategic synthetic intermediate, provide essential safety and handling protocols, and present a logical workflow for its procurement and application. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a reliable source of technical information for this versatile morpholine derivative.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and a non-planar structure that can aid in exploring chemical space—make it a desirable component in drug design.[1] The subject of this guide, this compound, is a valuable derivative that incorporates this key heterocycle.

This compound is a bifunctional molecule, featuring a primary amine protected as a Boc-carbamate and a free primary amine on an ethyl side chain. This differential protection allows for selective, sequential reactions, making it an ideal building block for constructing more complex molecules through techniques like amide coupling or reductive amination. Its primary utility lies in its role as a linker or scaffold component in the synthesis of novel therapeutic agents.

Chemical Profile

A precise understanding of a reagent's chemical and physical properties is fundamental to its successful application in any synthetic workflow.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1174636-48-6 | [2] |

| Molecular Formula | C11H22N2O3 | [2] |

| Molecular Weight | 230.30 g/mol | [2] |

| MDL Number | MFCD13194719 | [2] |

| Appearance | Typically an oil or low-melting solid | Supplier Data |

| Purity | Commonly available at ≥95% or ≥98% | [2][3] |

| Storage | Recommended: 2-8°C, under inert atmosphere, sealed from moisture | [2][3][4] |

The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen is crucial. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), unmasking the secondary amine for subsequent functionalization. The primary amine at the terminus of the ethyl group provides the key reactive handle for conjugation to other molecules.

Commercial Availability and Supplier Analysis

This building block is available from a range of fine chemical suppliers who specialize in reagents for research and development. Availability can range from milligram-scale for initial screening to kilogram-scale for preclinical development.

| Supplier | Catalog Number (Example) | Purity Specification | Notes |

| Synblock | PB48820 | NLT 98% | Provides access to MSDS, NMR, and HPLC data.[2] |

| BLDpharm | BD443002 | 95% | Offers various quantities from 100mg to 1g.[3] |

| Dayang Chem | N/A | Varies | A China-based manufacturer and supplier for R&D to bulk scale.[5] |

| Lead Sciences | BD443002 | 95% | Distributes BLDpharm products.[3] |

Disclaimer: This is not an exhaustive list. Catalog numbers and availability are subject to change. Researchers should always verify current information directly with the supplier.

The causality behind choosing a supplier extends beyond price. For early-stage discovery, a supplier offering small, readily available quantities with baseline analytical data (e.g., NMR, LC-MS) is often sufficient. For later-stage development, a supplier's ability to provide batch-to-batch consistency, a comprehensive Certificate of Analysis (CoA), and scale-up manufacturing capabilities becomes paramount.

Procurement and Quality Control: A Self-Validating Workflow

Ensuring the identity and purity of a starting material is a critical, non-negotiable step in any synthetic campaign. A flawed starting material can invalidate weeks or months of research. The following workflow provides a self-validating system for procuring and qualifying this reagent.

Caption: Workflow for Supplier Vetting and In-House Quality Control.

Expert Rationale:

-

Identity Confirmation: ¹H NMR is essential to confirm the structural integrity of the molecule. The spectrum should show characteristic peaks for the Boc group (~1.4 ppm), the morpholine ring protons, and the ethyl side chain. Mass spectrometry confirms the correct molecular weight.

-

Purity Assessment: HPLC is the gold standard for assessing purity. It can quantify the main component and detect any process-related impurities or degradation products that may not be visible by NMR. This step is critical because impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges.

Applications in Synthesis

The primary application of this reagent is as a bifunctional building block. The free primary amine serves as a nucleophile, enabling a variety of conjugation chemistries.

Typical Reaction Scheme: Amide Bond Formation

-

Activation: A carboxylic acid is activated using a standard coupling agent (e.g., HATU, HOBt/EDC).

-

Coupling: this compound is added, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

-

Workup & Purification: The reaction is worked up to remove excess reagents and byproducts, followed by purification, usually via column chromatography.

-

Deprotection (Optional): The Boc group is removed with a strong acid like TFA in a solvent such as dichloromethane (DCM) to reveal the morpholine's secondary amine for further functionalization.

This sequence allows for the controlled, directional assembly of complex molecules, which is a cornerstone of modern drug discovery. The morpholine unit can impart desirable pharmacokinetic properties, while the linker allows for attachment to a pharmacophore or a larger biological molecule.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is best obtained directly from the supplier, we can infer hazards from related structures like 4-(2-Aminoethyl)morpholine and general morpholine compounds.[7]

-

Hazards: Compounds containing amine functionalities can be corrosive and cause skin and eye irritation or burns.[7][8] Inhalation may cause respiratory tract irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[7] Avoid contact with skin and eyes.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[2][3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended to prevent degradation from atmospheric moisture and CO2.

Conclusion

This compound is a strategically valuable building block for researchers engaged in the synthesis of complex molecular architectures. Its differentially protected amine functionalities provide synthetic flexibility, while the embedded morpholine scaffold offers a proven strategy for enhancing the drug-like properties of a molecule. Commercial availability from multiple suppliers makes it an accessible reagent for both small-scale discovery and larger-scale development campaigns. By implementing a rigorous supplier vetting and quality control process, researchers can confidently incorporate this versatile compound into their synthetic workflows, accelerating the path toward novel chemical entities.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

University of Illinois Chicago. Synthesis of Polyamino-Carboxylate Scaffolds for Biological and Biomedical Applications. [Link]

-

Lead Sciences. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1174636-48-6 | this compound - Synblock [synblock.com]

- 3. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 4. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. indigo.uic.edu [indigo.uic.edu]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Morpholine Moiety in Drug Design: A Case Study on the Oxazolidinone Antibiotic, Linezolid

Abstract

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its pKa, polarity, and ability to form hydrogen bonds, make it a valuable component in the design of therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical analysis of the role of the morpholine moiety in drug development, using the clinically significant oxazolidinone antibiotic, Linezolid, as a case study. We will explore the synthesis, mechanism of action, structure-activity relationships, and clinical applications of Linezolid, with a particular focus on the contribution of the morpholine ring to its overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of morpholine-containing scaffolds in their own research endeavors.

Introduction: The Versatility of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a six-membered ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively.[1][2][3] This structural motif is found in a wide array of biologically active compounds, ranging from agricultural fungicides to central nervous system (CNS) active agents and antimicrobial drugs.[1][4][5] The presence of both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom imparts a unique balance of hydrophilicity and lipophilicity to molecules containing this scaffold.[5] This balance is often crucial for achieving desirable pharmacokinetic properties, such as improved aqueous solubility, enhanced membrane permeability, and reduced off-target toxicity.[5]

In the context of drug design, the morpholine ring can serve several key functions:

-

Pharmacokinetic Modifier: The morpholine moiety can be introduced to a lead compound to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile. Its polarity can enhance solubility, while its overall structure can influence metabolic stability.[5]

-

Pharmacophore Element: The atoms and functional groups of the morpholine ring can directly interact with biological targets, such as enzymes and receptors, contributing to the compound's potency and selectivity.

-

Structural Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, facilitating optimal binding to a target protein.

This guide will delve into these aspects through a detailed examination of Linezolid, a first-in-class oxazolidinone antibiotic that has become a critical tool in the fight against multidrug-resistant bacteria.

Linezolid: A Case Study in the Strategic Application of the Morpholine Moiety

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes it effective against strains that are resistant to other classes of antibiotics.

The IUPAC name for Linezolid is (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide . Its chemical formula is C₁₆H₂₀FN₃O₄.

The morpholine ring in Linezolid is a critical component of its structure and function. It is N-substituted on the phenyl ring and plays a significant role in the drug's overall properties.

Synthesis of Linezolid: Incorporating the Morpholine Scaffold

The synthesis of Linezolid has been the subject of extensive research, with numerous routes developed to improve efficiency and yield. A common strategy involves the construction of the core oxazolidinone ring followed by the introduction of the morpholine-containing side chain.

A generalized synthetic approach is outlined below. It is important to note that specific reaction conditions and reagents may vary between different published methods.

General Synthetic Scheme

The synthesis often begins with the preparation of a suitable N-aryloxazolidinone intermediate. The morpholine moiety is typically introduced via nucleophilic aromatic substitution on an activated fluorinated benzene derivative.

Caption: Generalized synthetic workflow for Linezolid.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol for a key step in a potential Linezolid synthesis, the nucleophilic aromatic substitution to introduce the morpholine ring. This protocol is a composite of general procedures found in the literature and should be adapted and optimized for specific laboratory conditions.[6]

Step 1: Reaction Setup

-

To a stirred solution of a suitable fluorinated precursor (e.g., an N-substituted 3-fluoro-4-nitrophenyl derivative) (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (10 mL/mmol of substrate), add morpholine (1.2 eq) and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

The reaction vessel is equipped with a condenser and a nitrogen inlet.

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired morpholine-substituted intermediate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Mechanism of Action: The Role of Morpholine in Targeting the Bacterial Ribosome

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex, which is a crucial step in protein synthesis.

Caption: Mechanism of action of Linezolid.

While the core oxazolidinone ring is primarily responsible for the direct interaction with the ribosomal target, the morpholine moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug. The polarity of the morpholine ring can influence the drug's ability to penetrate the bacterial cell wall and reach its intracellular target.

Structure-Activity Relationship (SAR) and the Importance of the Morpholine Ring

SAR studies of oxazolidinones have revealed the critical importance of the N-aryl substituent for antibacterial activity. The presence of the morpholine ring at the para-position of the phenyl ring is a key determinant of Linezolid's potency.

| Modification of the Morpholine Ring | Effect on Antibacterial Activity |

| Replacement with a less polar group | Decreased activity |

| Replacement with a more bulky group | Steric hindrance, reduced activity |

| Alteration of the substitution pattern | Often leads to reduced potency |

These findings suggest that the size, shape, and polarity of the morpholine ring are well-optimized for potent antibacterial activity.

Clinical Applications and Pharmacokinetics

Linezolid is approved for the treatment of various infections caused by susceptible Gram-positive bacteria, including:

-

Nosocomial pneumonia

-

Community-acquired pneumonia

-

Complicated skin and skin structure infections

-

Vancomycin-resistant Enterococcus faecium infections

The morpholine moiety contributes to Linezolid's favorable pharmacokinetic profile, which includes high oral bioavailability (approximately 100%), allowing for intravenous-to-oral switch therapy.

Table of Pharmacokinetic Parameters of Linezolid:

| Parameter | Value |

| Bioavailability | ~100% |

| Protein Binding | ~31% |

| Half-life | 4.5 - 5.5 hours |

| Metabolism | Oxidation of the morpholine ring |

| Excretion | Primarily renal |

Conclusion

The morpholine ring is a versatile and valuable scaffold in modern drug discovery and development. The case of Linezolid effectively demonstrates how the strategic incorporation of this moiety can lead to a drug with a novel mechanism of action, potent activity against resistant pathogens, and a favorable pharmacokinetic profile. For researchers and scientists, a deep understanding of the chemical properties and biological implications of the morpholine ring is essential for the rational design of new and improved therapeutic agents. The principles illustrated in this guide can be applied to a wide range of therapeutic areas, highlighting the enduring importance of this simple yet powerful heterocyclic system.

References

-

Morpholine Derivatives in Agrochemical Discovery and Development. PubMed.[Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.[Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.[Link]

-

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729. PubChem.[Link]

-

4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387. PubChem.[Link]

-

4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one. PubChem.[Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.[Link]

-

Isopropyl 3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate Hydrochloride. Pharmaffiliates.[Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

-

Morpholine. Wikipedia.[Link]

-

Morpholine. NIST WebBook.[Link]

- Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.

-

Showing Compound Morpholine (FDB008207). FooDB.[Link]

-

Isopropyl (R)-3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate. Pharmaffiliates.[Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine [webbook.nist.gov]

- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 4. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

The Strategic deployment of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate in Contemporary Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a privileged scaffold, prized for its ability to confer favorable physicochemical properties upon bioactive molecules.[1] Among the diverse array of morpholine-based building blocks, tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate stands out as a versatile and strategically valuable intermediate. Its unique structural features, including a primary amino group for diverse functionalization and a Boc-protected secondary amine integrated within the morpholine ring, offer medicinal chemists a powerful tool for navigating the complexities of lead optimization and drug candidate development. This guide provides an in-depth exploration of the applications and experimental protocols associated with this key synthetic intermediate.

I. Core Attributes and Strategic Value

The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its constituent parts: the morpholine core, the ethylamine side chain, and the Boc protecting group.

-

The Morpholine Moiety: The morpholine ring is a popular isostere for various functional groups and is known to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2] Its incorporation into drug candidates can lead to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable therapeutics. Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

-

The Ethylamine Side Chain: The primary amine of the ethylamine side chain serves as a versatile handle for a wide range of chemical transformations. This nucleophilic center readily participates in amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas, allowing for the facile introduction of diverse substituents to probe the structure-activity relationships (SAR) of a given compound series.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides temporary protection of the morpholine nitrogen, preventing its undesired participation in reactions targeting the primary amine of the side chain. The Boc group is renowned for its stability under a wide range of reaction conditions and its clean, acid-labile removal, which is often achieved with high yields.[3][4] This orthogonality is a cornerstone of modern multi-step organic synthesis. The steric bulk of the tert-butyl group can also play a role in directing the stereochemical outcome of certain reactions.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | |

| CAS Number | 1174636-48-6 | |

| Appearance | Not specified (typically an oil or low-melting solid) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc) |

II. Synthetic Strategies and Key Transformations

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. However, the construction of the 3-substituted morpholine core can be approached through several established synthetic strategies. One plausible approach involves the asymmetric synthesis from chiral aminoalkyne precursors, followed by functional group manipulations to install the aminoethyl side chain.[6]

The true value of this building block lies in its application in subsequent synthetic steps. Below are detailed protocols for the key transformations that medicinal chemists will employ when utilizing this versatile intermediate.

A. Protocol 1: Amide Bond Formation

The primary amine of this compound is readily acylated to form a diverse range of amides. This reaction is fundamental to the construction of many drug candidates.

Workflow for Amide Coupling:

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate in amide coupling reactions. This document delves into the underlying chemical principles, offers detailed step-by-step protocols for various coupling methods, and provides insights into overcoming potential challenges, particularly those related to steric hindrance.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. This compound is a valuable building block, presenting a primary amine for amide bond formation while the morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for selective acylation of the primary amine, with the Boc group being readily removable under acidic conditions in a later synthetic step.

The primary amine on the ethyl side chain, while reactive, can present moderate steric hindrance due to the adjacent bulky morpholine and Boc-protecting group. This necessitates careful selection of coupling reagents and optimization of reaction conditions to ensure efficient and high-yield amide bond formation.

Foundational Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is because the carboxylate anion, formed by deprotonation of the carboxylic acid by the amine, is a poor electrophile, and the direct reaction is thermodynamically unfavorable. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the nucleophilic amine.

This guide will focus on three widely used and effective classes of coupling reagents:

-

Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt).

-

Aminium/Uronium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient for sterically hindered substrates.

-

Phosphonium Anhydrides: specifically Propanephosphonic Anhydride (T3P®), a versatile and user-friendly reagent with an excellent safety profile.

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates, their steric and electronic properties, and the desired reaction outcomes.

Reaction Mechanisms: A Visual Guide

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions. The following diagrams illustrate the pathways for the three highlighted coupling methods.

EDC/HOBt Coupling Mechanism

The EDC/HOBt method is a classic and cost-effective approach. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a non-reactive N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form a more stable HOBt-active ester, which then efficiently reacts with the amine.

Figure 1: EDC/HOBt Coupling Mechanism.

HATU Coupling Mechanism

HATU is a highly effective coupling reagent, particularly for challenging substrates. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester then readily reacts with the amine to yield the desired amide. Pre-activation of the carboxylic acid with HATU and base before adding the amine is often recommended to prevent a side reaction where the amine attacks HATU directly.

Figure 2: HATU Coupling Mechanism.

T3P® Coupling Mechanism

T3P® (Propanephosphonic Anhydride) is a mild and efficient cyclic anhydride coupling reagent. The carboxylic acid reacts with T3P® to form a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts that are easily removed during workup.

Figure 3: T3P® Coupling Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound using the three discussed coupling systems.

General Considerations

-

Reagents and Solvents: Use anhydrous solvents for all reactions. Reagents should be of high purity.

-

Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially with sensitive substrates.

-

Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable starting point for a wide range of carboxylic acids.

Materials:

| Reagent/Solvent | M.W. | Typical Equivalents |

|---|---|---|

| Carboxylic Acid | - | 1.0 |

| This compound | 230.30 | 1.0 - 1.2 |

| EDC·HCl | 191.70 | 1.2 - 1.5 |

| HOBt | 135.12 | 1.2 - 1.5 |

| DIPEA | 129.24 | 2.0 - 3.0 |

| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - |

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).

-

Dissolve the mixture in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq.) to the stirred solution.

-

Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: HATU Coupling

This protocol is highly recommended for sterically hindered carboxylic acids or when the EDC/HOBt method gives low yields.

Materials:

| Reagent/Solvent | M.W. | Typical Equivalents |

|---|---|---|

| Carboxylic Acid | - | 1.0 |

| This compound | 230.30 | 1.0 - 1.2 |

| HATU | 380.23 | 1.1 - 1.3 |

| DIPEA | 129.24 | 2.0 - 4.0 |

| Dimethylformamide (DMF) | - | - |

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

-

Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: T3P® Coupling

T3P® is an excellent choice for its ease of use, high yields, and simple workup, as the byproducts are water-soluble.

Materials:

| Reagent/Solvent | M.W. | Typical Equivalents |

|---|---|---|

| Carboxylic Acid | - | 1.0 |

| This compound | 230.30 | 1.0 - 1.2 |

| T3P® (50% in Ethyl Acetate or DMF) | 318.18 (trimer) | 1.2 - 1.5 |

| Pyridine or DIPEA | 79.10 or 129.24 | 3.0 - 5.0 |

| Ethyl Acetate or Acetonitrile | - | - |

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and this compound (1.1 eq.).

-

Dissolve the starting materials in anhydrous ethyl acetate or acetonitrile (concentration typically 0.1-0.5 M).

-

Add pyridine or DIPEA (4.0 eq.).

-

Add the T3P® solution (1.5 eq.) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and the amine (up to 1.5 and 1.3 equivalents, respectively). For sterically demanding substrates, switching from EDC/HOBt to HATU or T3P® is often beneficial. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve reaction rates, but monitor for potential side reactions.

-

Side Reactions: The formation of N-acylurea with EDC can be minimized by the addition of HOBt and maintaining a low reaction temperature initially. With HATU, pre-activation of the carboxylic acid is key to preventing the formation of a guanidinium byproduct from the reaction of HATU with the amine.

-

Epimerization: For chiral carboxylic acids, epimerization at the α-carbon is a potential risk. Using additives like HOBt or HOAt, and reagents like T3P® with a mild base like pyridine can significantly suppress racemization. It is advisable to keep reaction temperatures low and reaction times as short as possible.

-

Difficult Purification: The water-soluble byproducts from EDC and T3P® reactions can often be effectively removed with thorough aqueous washes. If the product is also somewhat water-soluble, back-extraction of the aqueous layers may be necessary to recover all the product.

Conclusion

This compound is a versatile building block for introducing the valuable morpholine moiety into target molecules. Successful amide coupling relies on the judicious selection of coupling reagents and reaction conditions tailored to the specific carboxylic acid partner. The protocols and insights provided in this guide, based on established chemical principles and practical experience, offer a robust framework for achieving high-yield synthesis of the desired amide products. Careful execution of these methods, coupled with diligent reaction monitoring and purification, will enable researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

-

A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. Link

- EDAC · HCl, EDC · HCl ... Normally, EDC-mediated couplings are performed in polar solvents such as DMF or NMP or even in methylene chloride. EDC has also been employed in SPPS on highly polar resins compatible with water-containing solvents. Contrary to DCU, the urea formed from EDC is readily soluble. EDC is the reagent of choice for the conjugation of peptides, labels, small organic molecules etc. to proteins. In addition to racemization another side reaction with carbodiimides is

Application Note: 2-Aminopyrimidine as a Versatile Precursor for the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals.

Introduction